3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaene
Description
3,4,7,8-Tetrathiadicyclopenta[a,e]pentalene is a chemical compound with the CAS Number 124796-78-7 . It has a molecular weight of 252.399 and a molecular formula of C10H4S4 . It is also known by other names such as Thieno[3,2-b]thieno[2’,3’:4,5]thieno[2,3-d]thiophene .
Synthesis Analysis
The synthesis of unsymmetrical thienopentalenes, including both monoareno and diareno derivatives, has been explored . For the synthesis of monoareno pentalenes, a carbopalladation cascade reaction between alkynes and gem-dibromoolefins was applied . Diareno pentalene derivatives were accessed via gold-catalyzed cyclization of diynes .Molecular Structure Analysis
The molecular structure of 3,4,7,8-Tetrathiadicyclopenta[a,e]pentalene consists of a C10H4S4 molecular formula . The exact mass is 251.919586 . The compound has a density of 1.7±0.1 g/cm3 and an index of refraction of 1.970 .Chemical Reactions Analysis
The parent pentalene is highly reactive due to its antiaromatic nature, having only been observed using a matrix isolation technique at −196 °C . In contrast, its dianion has 10π electrons and is calculated to have considerable aromaticity .Physical and Chemical Properties Analysis
The compound has a boiling point of 445.4±40.0 °C at 760 mmHg . The flash point is 168.3±13.5 °C . The vapour pressure is 0.0±1.0 mmHg at 25°C . The LogP value is 7.17 .Properties
IUPAC Name |
3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4S4/c1-3-11-7-5(1)13-10-8-6(2-4-12-8)14-9(7)10/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBNNPNJIAMKAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1SC3=C2SC4=C3SC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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